![molecular formula C7H4BrF2N3 B13557423 3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: As mentioned, the Suzuki–Miyaura cross-coupling reaction is a key method for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions
Reagents: Aryl or heteroaryl boronic acids, palladium catalysts, bases like potassium carbonate.
Conditions: Microwave irradiation, solvents like DMF, reaction temperatures around 100-150°C.
Major Products
The major products formed from these reactions are typically arylated derivatives of this compound, which can be further functionalized for various applications .
Scientific Research Applications
3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly for targeting enzymes like monoamine oxidase B, which is relevant in neurodegenerative disorders.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Material Science: Pyrazolo[1,5-a]pyrimidines are also explored for their optical properties and potential use in fluorescent probes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition is crucial for developing treatments for neurodegenerative diseases like Parkinson’s .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting CDK2.
Uniqueness
3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active molecules .
Properties
Molecular Formula |
C7H4BrF2N3 |
|---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
3-bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-3-12-13-5(6(9)10)1-2-11-7(4)13/h1-3,6H |
InChI Key |
NQSXJKXFTJRBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



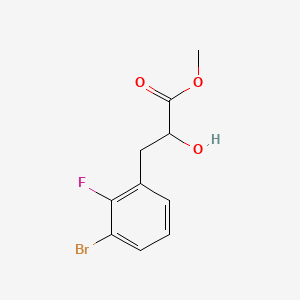

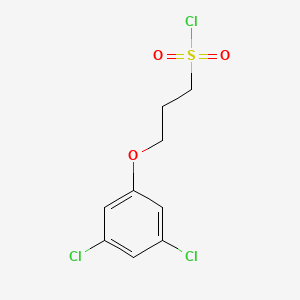
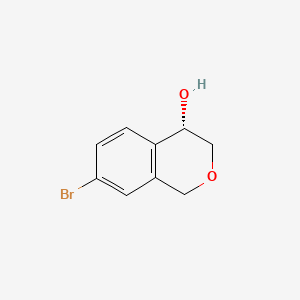
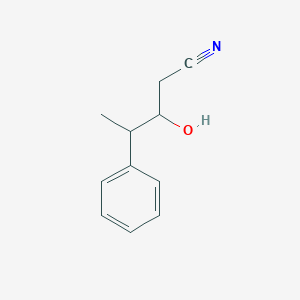
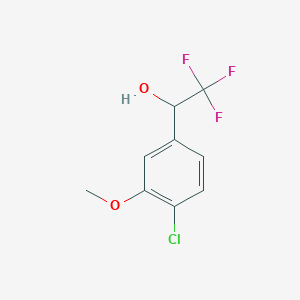
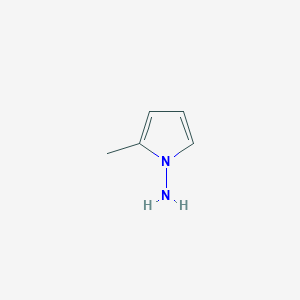
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
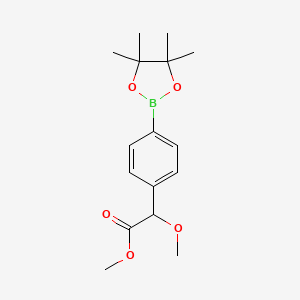
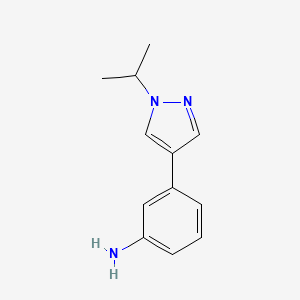
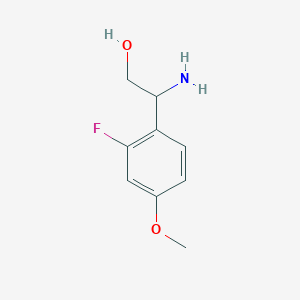
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)

